H-DL-His-DL-Phe-DL-Asp-DL-Ala-DL-Val-DL-Phe-DL-xiThr-DL-Asp-DL-Asn-DL-Tyr-DL-xiThr-DL-Arg-DL-Leu-DL-Arg-DL-Lys-DL-Gln-DL-Met-DL-Ala-DL-Val-DL-Lys-DL-Lys-DL-Tyr-DL-Leu-DL-Asn-DL-Ser-DL-xiIle-DL-Leu-DL-Asn-NH2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

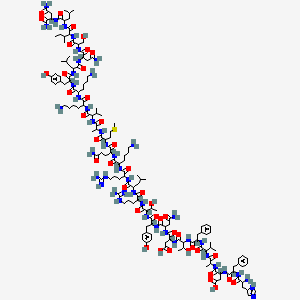

The compound “H-DL-His-DL-Phe-DL-Asp-DL-Ala-DL-Val-DL-Phe-DL-xiThr-DL-Asp-DL-Asn-DL-Tyr-DL-xiThr-DL-Arg-DL-Leu-DL-Arg-DL-Lys-DL-Gln-DL-Met-DL-Ala-DL-Val-DL-Lys-DL-Lys-DL-Tyr-DL-Leu-DL-Asn-DL-Ser-DL-xiIle-DL-Leu-DL-Asn-NH2” is a synthetic peptide composed of a sequence of amino acids. Peptides like this one are often used in scientific research and have various applications in fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this peptide involves the stepwise addition of amino acids in a specific sequence. The process typically uses solid-phase peptide synthesis (SPPS), where the peptide chain is assembled on a solid resin support. Each amino acid is coupled to the growing chain using coupling reagents such as HBTU or DIC, and the protecting groups are removed using TFA.

Industrial Production Methods

In an industrial setting, the production of this peptide would involve large-scale SPPS with automated peptide synthesizers. The process would be optimized for efficiency and yield, ensuring the purity of the final product through rigorous purification methods like HPLC.

Chemical Reactions Analysis

Types of Reactions

This peptide can undergo various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis or chemical modification.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

This peptide has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

Medicine: Investigated for its potential therapeutic effects, such as antimicrobial activity or as a drug delivery vehicle.

Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism by which this peptide exerts its effects depends on its specific sequence and structure. It may interact with molecular targets such as enzymes, receptors, or other proteins, influencing various biochemical pathways. The exact mechanism would require detailed studies involving techniques like X-ray crystallography or NMR spectroscopy.

Comparison with Similar Compounds

Similar Compounds

Semaglutide: A peptide used for treating type 2 diabetes and obesity.

Exendin-4: A peptide found in the venom of the Gila monster, used in clinical practice as a GLP-1 analogue.

Elcatonin: A calcitonin derivative used as an anti-parathyroid agent.

Uniqueness

What sets this peptide apart is its specific sequence and the presence of unique residues like xiThr and xiIle, which may confer distinct biological activities or stability properties compared to other peptides.

Biological Activity

H-DL-His-DL-Phe-DL-Asp-DL-Ala-DL-Val-DL-Phe-DL-xiThr-DL-Asp-DL-Asn-DL-Tyr-DL-xiThr-DL-Arg-DL-Leu-DL-Arg-DL-Lys-DL-Gln-DL-Met-DL-Ala-DL-Val-DL-Lys-DL-Lys-DL-Tyr-DL-Leu-DL-Asn-DL-Ser-DL-xiIle-DL-Leu-DL-Asn-NH2 is a synthetic peptide composed of a complex sequence of amino acids, including both standard and non-standard forms. This peptide has gained attention for its potential biological activities, which may contribute to various therapeutic applications.

Composition and Structure

The peptide consists of 30 amino acids, featuring a variety of residues that can influence its biological activity. The presence of hydrophilic and hydrophobic amino acids plays a crucial role in determining the peptide's interaction with biological systems.

Amino Acid Composition

| Amino Acid | Type | Count |

|---|---|---|

| Histidine | DL | 1 |

| Phenylalanine | DL | 2 |

| Aspartic Acid | DL | 3 |

| Alanine | DL | 3 |

| Valine | DL | 3 |

| Threonine | xi | 2 |

| Asparagine | DL | 2 |

| Tyrosine | DL | 3 |

| Arginine | DL | 2 |

| Leucine | DL | 4 |

| Lysine | DL | 3 |

| Glutamine | DL | 1 |

| Methionine | DL | 1 |

| Serine | DL | 1 |

| Isoleucine | xi | 1 |

Biological Activities

The biological activities of peptides are often linked to their amino acid composition and sequence. Research indicates that bioactive peptides can exhibit a range of physiological effects, including:

1. Antioxidant Activity:

Peptides containing aromatic amino acids such as tyrosine and phenylalanine are known for their radical-scavenging abilities. These properties can help mitigate oxidative stress in cells, potentially reducing the risk of chronic diseases such as cancer and cardiovascular disorders .

2. Antimicrobial Properties:

Certain sequences within bioactive peptides have demonstrated antimicrobial effects against various pathogens. This activity is particularly relevant in the development of new therapeutic agents against antibiotic-resistant bacteria .

3. Immunomodulatory Effects:

Peptides like H-DL-His have been shown to modulate immune responses, enhancing the body’s ability to fight infections and diseases. This immunomodulatory activity is crucial for developing treatments for autoimmune disorders .

4. Antihypertensive Effects:

Bioactive peptides derived from food proteins have been linked to lowering blood pressure through the inhibition of angiotensin-converting enzyme (ACE). This mechanism suggests potential applications in managing hypertension .

Case Studies

Several studies have investigated the effects of various bioactive peptides similar to H-DL-His on health outcomes:

-

Study on Antioxidant Peptides:

A study published in Frontiers in Nutrition explored the antioxidant capacity of peptides derived from milk proteins, demonstrating significant radical-scavenging activity linked to specific amino acid sequences . -

Antimicrobial Peptide Research:

Research highlighted in PubMed Central indicated that certain synthetic peptides exhibit strong antimicrobial properties, providing a basis for developing new antimicrobial agents . -

Immunomodulation Study:

Investigations into the immunomodulatory effects of peptides have shown promising results in enhancing immune responses in animal models, suggesting potential therapeutic applications for conditions like allergies and autoimmune diseases .

Properties

Molecular Formula |

C153H242N44O41S |

|---|---|

Molecular Weight |

3385.9 g/mol |

IUPAC Name |

4-[[1-[[1-[[1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[(1,4-diamino-1,4-dioxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C153H242N44O41S/c1-18-80(12)121(149(236)189-103(61-77(6)7)137(224)180-100(124(162)211)67-114(159)204)195-146(233)112(73-198)192-142(229)109(69-116(161)206)186-138(225)102(60-76(4)5)183-140(227)105(64-87-42-46-90(201)47-43-87)184-132(219)94(38-26-29-54-155)174-130(217)95(39-27-30-55-156)178-147(234)119(78(8)9)193-125(212)81(13)171-128(215)99(52-58-239-17)177-134(221)98(50-51-113(158)203)176-129(216)93(37-25-28-53-154)173-131(218)96(40-31-56-168-152(163)164)175-136(223)101(59-75(2)3)182-133(220)97(41-32-57-169-153(165)166)179-150(237)122(83(15)199)196-144(231)106(65-88-44-48-91(202)49-45-88)185-141(228)108(68-115(160)205)187-143(230)111(71-118(209)210)191-151(238)123(84(16)200)197-145(232)107(63-86-35-23-20-24-36-86)190-148(235)120(79(10)11)194-126(213)82(14)172-135(222)110(70-117(207)208)188-139(226)104(62-85-33-21-19-22-34-85)181-127(214)92(157)66-89-72-167-74-170-89/h19-24,33-36,42-49,72,74-84,92-112,119-123,198-202H,18,25-32,37-41,50-71,73,154-157H2,1-17H3,(H2,158,203)(H2,159,204)(H2,160,205)(H2,161,206)(H2,162,211)(H,167,170)(H,171,215)(H,172,222)(H,173,218)(H,174,217)(H,175,223)(H,176,216)(H,177,221)(H,178,234)(H,179,237)(H,180,224)(H,181,214)(H,182,220)(H,183,227)(H,184,219)(H,185,228)(H,186,225)(H,187,230)(H,188,226)(H,189,236)(H,190,235)(H,191,238)(H,192,229)(H,193,212)(H,194,213)(H,195,233)(H,196,231)(H,197,232)(H,207,208)(H,209,210)(H4,163,164,168)(H4,165,166,169) |

InChI Key |

ARLABCAINBUJBS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.